AICAR

AMPK activation mechanism prodrug bioactivation nucleotide-site binding

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside, also known as Acadesine) is a cell-permeable adenosine analog that functions as a prodrug activator of AMP-activated protein kinase (AMPK). Upon cellular uptake via equilibrative nucleoside transporters, AICAR is phosphorylated by adenosine kinase to its active metabolite ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic that binds the γ-subunit nucleotide-binding site of AMPK.

Molecular Formula C9H14N4O5
Molecular Weight 258.23 g/mol
Cat. No. B7825979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAICAR
Molecular FormulaC9H14N4O5
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N
InChIInChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5?,6+,9-/m1/s1
InChIKeyRTRQQBHATOEIAF-DTUHVUQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AICAR (Acadesine) — Procurement-Grade AMPK Activator with Nucleotide-Site Mechanism


AICAR (5-aminoimidazole-4-carboxamide ribonucleoside, also known as Acadesine) is a cell-permeable adenosine analog that functions as a prodrug activator of AMP-activated protein kinase (AMPK). Upon cellular uptake via equilibrative nucleoside transporters, AICAR is phosphorylated by adenosine kinase to its active metabolite ZMP (5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic that binds the γ-subunit nucleotide-binding site of AMPK [1]. ZMP stimulates AMPK to the same maximal extent (~10-fold) as its natural ligand AMP, though with lower affinity [1]. Unlike direct allosteric activators (A-769662, Compound 991, MK-8722) that bind the ADaM site at the α/β interface, and unlike metformin which activates AMPK indirectly through mitochondrial complex I inhibition, AICAR operates through a bioactivation-dependent, nucleotide-site mechanism [2]. AICAR reached Phase 3 clinical trials for prevention of reperfusion injury in coronary artery bypass graft surgery [3].

Why AMPK Activators Are Not Interchangeable — AICAR Procurement Rationale


Compounds classified as AMPK activators cannot be substituted for one another without compromising experimental validity, because they differ fundamentally in activation mechanism, bioactivation requirements, subunit/isoform selectivity, tissue-specific effects, and off-target profiles [1]. AICAR is a prodrug whose activity depends on adenosine kinase-mediated phosphorylation to ZMP and cellular uptake via ENT1, rendering its effects sensitive to nucleoside transporter expression and adenosine kinase activity [2]. In contrast, A-769662, Compound 991, and MK-8722 are direct allosteric activators that bind the ADaM site independently of cellular phosphorylation machinery; metformin activates AMPK indirectly via mitochondrial complex I inhibition [1]. These mechanistic differences produce divergent — and sometimes opposite — functional outcomes in identical experimental systems, including differential effects on lipolysis, glucose uptake, gene expression, and muscle wasting [3]. Substituting one AMPK activator for another without controlling for these variables introduces confounding factors that can invalidate interpretation of AMPK-dependent versus AMPK-independent effects.

AICAR Head-to-Head Quantitative Differentiation Data Against Key AMPK Activator Comparators


AICAR Requires Adenosine Kinase-Mediated Bioactivation to ZMP — A Gatekeeping Step Absent in Direct Allosteric Activators

AICAR is not a direct AMPK activator. It is a prodrug that must be phosphorylated by adenosine kinase to ZMP, which then binds the γ-subunit nucleotide-binding site — the same site occupied by endogenous AMP and ATP. This absolute requirement for cellular bioactivation was demonstrated by the fact that the adenosine kinase inhibitor 5-iodotubercidin completely blocks AICAR-induced responses [1]. In a cell-free purified AMPK system, ZMP stimulated AMPK to the same maximal extent as AMP (~10-fold), but with lower affinity: half-maximal activation required 5 mM ZMP at 3 mM ATP versus 0.4 mM AMP, or 0.4 mM ZMP at 0.2 mM ATP versus 9 µM AMP [2]. By contrast, A-769662, Compound 991, and MK-8722 are direct allosteric activators that bypass cellular phosphorylation and bind the ADaM site at the α/β subunit interface; metformin activates AMPK indirectly via mitochondrial complex I inhibition without binding AMPK directly [3].

AMPK activation mechanism prodrug bioactivation nucleotide-site binding

AICAR Uniquely Requires AMPKγ3 Subunit for Muscle Glucose Uptake — MK-8722 Does Not

In a systematic comparison using global AMPKγ3 knockout (KO) mice, AICAR-stimulated glucose uptake was selectively abolished in glycolytic skeletal muscle (extensor digitorum longus, EDL) from γ3 KO mice, whereas MK-8722 (an ADaM-site allosteric activator) fully retained its ability to stimulate glucose uptake in the same muscle. In vivo, AICAR-induced blood glucose lowering was lost in γ3 KO mice, but MK-8722 lowered blood glucose similarly in wild-type and γ3 KO mice [1]. A separate study using skeletal muscle-specific inducible γ3 knockout mice confirmed that AICAR-stimulated muscle glucose uptake was abolished in imγ3−/− mice, while MK-8722 retained full effects on glucose uptake and glucose lowering [2]. This differential γ3 dependence is mechanistically explained by AICAR/ZMP binding to the nucleotide site on the γ subunit, which requires the γ3 isoform in glycolytic muscle, whereas MK-8722 binds the ADaM site at the α/β interface independently of γ isoform identity [1][2].

AMPKγ3 isoform skeletal muscle glucose uptake glycolytic muscle targeting

AICAR but Not A-769662 or Compound 991 Suppresses Catecholamine-Induced Lipolysis in Human Adipocytes

In a head-to-head comparison using human primary subcutaneous adipocytes, AICAR, A-769662, and Compound 991 all activated AMPK to a similar or greater extent. However, only AICAR suppressed isoproterenol-stimulated glycerol release (a direct measure of lipolysis). Neither A-769662 nor Compound 991 showed any antilipolytic activity, despite comparable or greater AMPK activation [1]. This functional divergence demonstrates that the antilipolytic effect of AICAR is, at least in part, AMPK-independent — a conclusion reinforced by the fact that AMPK activation by allosteric activators alone was insufficient to recapitulate AICAR's antilipolytic effect [1]. The study further demonstrated that 991 treatment altered hormone-sensitive lipase (HSL) phosphorylation at Ser660, a key regulatory site, yet still failed to affect lipolysis, suggesting that AICAR engages additional regulatory targets beyond AMPK in adipocytes [1].

adipocyte lipolysis antilipolytic effect human primary adipocytes

AICAR Hepatocyte Uptake Depends on ENT1 Nucleoside Transporter — Metformin Does Not

AICAR enters hepatocytes via the equilibrative nucleoside transporter 1 (ENT1). In primary mouse hepatocytes, the selective ENT1 inhibitor NBMPR (nitrobenzylthioinosine, 100 nM) completely blocked AICAR-mediated suppression of hepatic glucose production (HGP), while metformin's effects on HGP were unaffected by ENT1 inhibition [1]. Similarly, 8CPT-cAMP and 8CPT-2-Methyl-O-cAMP, which suppress ENT1 activity, rendered HGP resistant to suppression by AICAR but not by metformin [1]. Cross-validation tracer and mass spectrometry studies confirmed that ENT1 inhibition impedes AICAR uptake into hepatocytes [1]. Metformin enters hepatocytes primarily via organic cation transporter 1 (OCT1), a completely distinct uptake mechanism, explaining its insensitivity to ENT1 blockade.

hepatic glucose production ENT1 transporter nucleoside uptake

AICAR Preferentially Activates AMPKα2 Over AMPKα1 — Opposite Isoform Selectivity to Metformin

Genetic knockout studies in skeletal muscle established that AMPKα2 is the primary isoform mediating AICAR-stimulated glucose uptake. Knockout of AMPKα2, but not AMPKα1, completely abolished AICAR-induced glucose uptake in mouse skeletal muscle [1]. AICAR and contraction both increased α2- and α1-AMPK activity in wild-type muscles, but α2 was identified as the main donor of basal and AICAR-stimulated AMPK activity [1]. In a direct comparison using L6 skeletal muscle cells, metformin exhibited the opposite pattern: it preferentially activated AMPKα1 in a dose- and time-dependent manner, whereas AICAR preferentially activated AMPKα2 [2]. Downregulation of AMPKα1 completely prevented metformin-induced reduction in palmitate uptake and oxidation, while AMPKα2 downregulation had no effect on metformin responses [2].

AMPKα isoform selectivity skeletal muscle glucose uptake

AICAR Synergizes with A-769662 Through Complementary Binding Sites — A Unique Two-Site Activation Strategy

AICAR (which acts via ZMP at the γ-subunit nucleotide site) and A-769662 (which binds the ADaM allosteric site at the α/β interface) target distinct binding pockets on AMPK. Cotreatment of mouse primary hepatocytes with AICAR and a submaximal concentration of A-769662 (1 µM) produced a synergistic enhancement of AMPK Thr172 phosphorylation and catalytic activity that exceeded the sum of individual compound effects [1]. This synergy was mechanistically attributed to additive protection against Thr172 dephosphorylation by protein phosphatase PP2Cα, rather than enhanced upstream kinase (LKB1) activity [1]. The synergistic AMPK activation translated into more profound phosphorylation of downstream targets (acetyl-CoA carboxylase) and greater inhibition of hepatic lipogenesis compared with either compound alone [1]. No such combinatorial strategy is achievable with two ADaM-site activators that compete for the same binding pocket.

AMPK dual activation synergistic pharmacology two-site binding

AICAR Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


Dissecting AMPKγ3-Dependent vs γ3-Independent Glucose Uptake in Skeletal Muscle

AICAR is the definitive pharmacological probe for studying AMPKγ3-dependent glucose uptake in glycolytic skeletal muscle. As demonstrated by Biswas et al. (2021), AICAR-stimulated glucose uptake is completely abolished in γ3 knockout muscle, while MK-8722 — an ADaM-site activator — retains full activity. Investigators can deploy AICAR alongside MK-8722 in parallel experiments to distinguish nucleotide-site-mediated (γ3-dependent) from allosteric-site-mediated (γ3-independent) AMPK activation in muscle tissue. This experimental design is essential for laboratories studying tissue-specific AMPK isoform function, exercise mimetics, and muscle insulin sensitivity. Procurement should specify ≥98% HPLC purity AICAR for reproducible muscle glucose uptake assays [1].

Adipocyte Lipolysis Research Requiring Antilipolytic AMPK Activator Activity

For studies investigating AMPK's role in adipose tissue lipolysis, AICAR is the only AMPK activator that reliably suppresses catecholamine-stimulated lipolysis in human adipocytes. A-769662 and Compound 991 fail to recapitulate this effect despite comparable AMPK activation, as established by Kopietz et al. (2018). Researchers investigating the intersection of AMPK signaling and lipid metabolism in adipocytes should select AICAR and explicitly note in methods that direct allosteric activators do not produce the antilipolytic phenotype. Studies using A-769662 or 991 as AMPK activators in adipocyte lipolysis experiments risk false-negative conclusions about AMPK's role [2].

AMPKα2 Isoform-Specific Signaling Studies in Skeletal Muscle

AICAR is the pharmacological agent of choice for selectively probing AMPKα2-dependent signaling. Jørgensen et al. (2004) demonstrated that AMPKα2 knockout completely abolishes AICAR-stimulated glucose uptake, while AMPKα1 knockout has no effect. Researchers using α2 knockout or knockdown models, or investigating α2-specific substrates and downstream pathways, must use AICAR as the activating ligand. Metformin is unsuitable for this purpose because it preferentially activates AMPKα1 (Bogachus & Turcotte, 2010). Procurement specifications should include verification of adenosine kinase-dependent bioactivation competency in the target cell system [3].

Maximal Pharmacological AMPK Activation via Two-Site Synergy Strategy

AICAR enables a unique two-site AMPK activation strategy when co-administered with a low-dose ADaM-site activator such as A-769662. Ducommun et al. (2014) demonstrated that combining AICAR with 1 µM A-769662 produces synergistic AMPK activation exceeding additive effects, driven by complementary protection against Thr172 dephosphorylation. This strategy is valuable for achieving maximal AMPK activation in cellular assays where single activators alone produce insufficient pathway engagement. It is also useful for structure-function studies probing cooperativity between the nucleotide-binding and allosteric regulatory sites on the AMPK heterotrimer. Laboratories should ensure AICAR and the companion activator are sourced with validated purity (≥98%) and consistent lot-to-lot bioactivity [4].

Quote Request

Request a Quote for AICAR

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.